molecular formula C5H4N2OS B2558119 5-Cyano-2-methoxythiazole CAS No. 1261677-60-4

5-Cyano-2-methoxythiazole

Cat. No. B2558119
CAS RN: 1261677-60-4
M. Wt: 140.16
InChI Key: MPPCDPSDCGVQHS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to “5-Cyano-2-methoxythiazole” has been reported in the literature. For instance, various α-cyano hydroxylamines were synthesized via a 3-component reaction between aromatic aldehydes, phenylhydroxylamine, and trimethylsilyl cyanide at room temperature . Another study reported the synthesis of thiazoline and thiazole derivatives using a domino protocol, mild reaction conditions, and readily available substrates .

Scientific Research Applications

Anticancer Activity and Chemical Synthesis

5-Cyano-2-methoxythiazole is a chemical compound that has been explored in various scientific research contexts, particularly in the synthesis of novel compounds with potential anticancer activities. One significant application is in the synthesis of aminothiazole-paeonol derivatives, which have shown high anticancer potential against human gastric adenocarcinoma (AGS cells) and human colorectal adenocarcinoma (HT-29 cells) (Tsai et al., 2016). This research highlights the importance of this compound in developing new therapeutic agents.

Another study focuses on the synthesis and evaluation of 2-(5-arylidene-2,4-dioxotetrahydrothiazole-3-yl)propanoic acid derivatives, exhibiting significant antiproliferative effects against cancer cell lines such as HCT116, indicating the compound's potential in cancer treatment strategies (Božić et al., 2017).

Material Science and Corrosion Inhibition

In material science, this compound derivatives have been utilized for corrosion control, such as in the study of 3,5-bis(4-methoxyphenyl)-4-amino-1,2,4-triazole's inhibition performance on mild steel in hydrochloric acid medium. The compound exhibited up to 98% inhibition efficiency, indicating its significant potential in protecting metals against corrosion (Bentiss et al., 2009).

Chemical Synthesis and Biological Evaluation

The chemical versatility of this compound is further demonstrated in the synthesis of complex molecules such as spirooxindole oxazolines, which have been developed using catalytic titanium(IV) chloride. This process showcases the compound's role in facilitating the creation of molecules with potential biological activities (Badillo et al., 2011).

Antimicrobial and Herbicidal Activities

This compound derivatives have also been investigated for their antimicrobial activities, as in the synthesis of novel pyrimidine derivatives containing 1,2,4-triazole moiety. These compounds have shown good inhibition activities against various microorganisms, highlighting the compound's potential in developing new antimicrobial agents (Zhu et al., 2021).

Safety and Hazards

The safety data sheet for a similar compound, “5-Cyano-2-fluorophenylboronic acid”, mentions that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

Mechanism of Action

Target of Action

5-Cyano-2-methoxythiazole, also known as 2-methoxy-1,3-thiazole-5-carbonitrile, is a chemical compound that has been studied for its potential biological activities. The primary target of this compound is the enzyme succinate dehydrogenase (SDH) . SDH is a key enzyme in the tricarboxylic acid (TCA) cycle and the electron transport chain, playing a crucial role in energy production within cells .

Mode of Action

The interaction of this compound with its target, SDH, results in the inhibition of the enzyme . This inhibition disrupts the TCA cycle and the electron transport chain, which are essential processes for energy production in cells . The disruption of these processes can lead to the death of cells, particularly in organisms such as fungi, making this compound a potential antifungal agent .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the TCA cycle, also known as the Krebs cycle . By inhibiting SDH, this compound disrupts the TCA cycle, preventing the conversion of succinate to fumarate . This disruption can lead to a decrease in ATP production, affecting various downstream processes that rely on this energy source .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the disruption of energy production within cells . By inhibiting SDH and disrupting the TCA cycle, this compound can lead to a decrease in ATP production . This decrease in energy can affect various cellular processes, potentially leading to cell death .

Biochemical Analysis

Biochemical Properties

5-Cyano-2-methoxythiazole plays a significant role in biochemical reactions, particularly due to its ability to interact with enzymes and proteins. This compound has been shown to inhibit certain enzymes, thereby affecting metabolic pathways and cellular functions. For instance, it can interact with cytochrome P450 enzymes, which are crucial for drug metabolism and detoxification processes . Additionally, this compound has been observed to bind with proteins involved in cellular respiration, potentially altering their activity and impacting overall cellular metabolism .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can inhibit protein synthesis in bacterial cells, leading to reduced bacterial growth and respiration . Furthermore, it has been found to affect the expression of genes involved in metabolic pathways, thereby altering the metabolic flux within cells . These effects highlight the potential of this compound as a tool for studying cellular processes and developing antimicrobial agents.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms is the inhibition of enzyme activity. This compound binds to the active sites of enzymes, preventing their normal function and leading to a cascade of biochemical changes within the cell . Additionally, this compound can interact with DNA and RNA, affecting gene expression and protein synthesis . These interactions highlight the compound’s potential as a modulator of cellular processes and a candidate for drug development.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. It has been observed that the compound remains stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to this compound can lead to cumulative effects on cellular function, including reduced metabolic activity and altered gene expression . These findings underscore the importance of monitoring the temporal dynamics of this compound in experimental settings.

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. Low doses of the compound have been found to have minimal impact on overall health and cellular function . Higher doses can lead to toxic effects, including liver damage and disruption of metabolic processes . These dosage-dependent effects highlight the need for careful consideration of the appropriate dosage when using this compound in research and therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. One of the key pathways is the cyanoamino acid metabolism, where the compound interacts with enzymes such as aspartate-ammonia ligase and gamma-glutamyltranspeptidase . These interactions can affect the levels of metabolites and the overall metabolic flux within cells

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is known to interact with membrane transporters, facilitating its uptake and distribution within cells . Additionally, binding proteins can influence the localization and accumulation of this compound in specific cellular compartments . These interactions are essential for understanding the pharmacokinetics and pharmacodynamics of the compound.

Subcellular Localization

The subcellular localization of this compound is determined by targeting signals and post-translational modifications. The compound has been found to localize in the cytoplasm and mitochondria, where it can exert its effects on cellular metabolism and respiration . Targeting signals within the compound’s structure direct it to specific organelles, influencing its activity and function . Understanding the subcellular localization of this compound is crucial for elucidating its mechanism of action and potential therapeutic applications.

properties

IUPAC Name

2-methoxy-1,3-thiazole-5-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4N2OS/c1-8-5-7-3-4(2-6)9-5/h3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPPCDPSDCGVQHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=C(S1)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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